molecular formula C12H18N2O2 B1316514 tert-Butyl (4-amino-3-methylphenyl)carbamate CAS No. 325953-41-1

tert-Butyl (4-amino-3-methylphenyl)carbamate

Cat. No. B1316514
M. Wt: 222.28 g/mol
InChI Key: RGXHWTGFGABIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (4-amino-3-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . The compound is typically stored at room temperature and appears as a solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.29 .

Scientific Research Applications

Ketoreductase-Assisted Synthesis

  • Application Summary : This compound has been used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
  • Methods of Application : The process involves the use of ketoreductases capable of performing chiral selective reduction. Optimum parameters were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
  • Results : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

Synthesis of N-Boc-Protected Anilines

  • Application Summary : Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Inhibition of Amyloid Beta Peptide Aggregation

  • Application Summary : In vitro studies suggested that a compound similar to tert-Butyl (4-amino-3-methylphenyl)carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ1-42 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(4-amino-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHWTGFGABIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514887
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-amino-3-methylphenyl)carbamate

CAS RN

325953-41-1
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325953-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.